molecular formula C16H11N3O6 B5842148 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide

Katalognummer B5842148
Molekulargewicht: 341.27 g/mol
InChI-Schlüssel: QTTCUCJPCVMZSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-nitrophenoxy)acetamide, commonly referred to as DNRI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNRI is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

DNRI works by inhibiting the dopamine transporter, which is responsible for reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, DNRI increases the concentration of dopamine in the synapse, which leads to increased dopamine signaling in the brain. This increased dopamine signaling is believed to be responsible for DNRI's therapeutic effects.
Biochemical and physiological effects:
DNRI has been shown to have a number of biochemical and physiological effects. In addition to its dopamine transporter inhibition, DNRI has been shown to increase the levels of norepinephrine and serotonin in the brain. DNRI has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DNRI is its ability to selectively inhibit the dopamine transporter without affecting other neurotransmitter transporters. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. One limitation of DNRI is its potential for abuse, as it has been shown to have stimulant effects in animal studies.

Zukünftige Richtungen

There are several future directions for research on DNRI. One area of interest is the development of DNRI analogs with improved pharmacokinetic properties. Another area of interest is the use of DNRI in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the long-term effects of DNRI on the brain.

Synthesemethoden

DNRI can be synthesized through a multistep process that involves the reaction of 4-nitrophenol with ethyl chloroacetate to form 2-(4-nitrophenoxy)acetic acid ethyl ester. The ester is then reacted with phthalic anhydride to form N-(2-(4-nitrophenoxy)acetyl)phthalimide. Finally, the phthalimide is reduced with sodium borohydride to produce DNRI.

Wissenschaftliche Forschungsanwendungen

DNRI has been extensively studied for its potential applications in the treatment of various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and addiction. DNRI's ability to inhibit the dopamine transporter makes it a promising candidate for these applications.

Eigenschaften

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-14(9-25-11-7-5-10(6-8-11)19(23)24)17-18-15(21)12-3-1-2-4-13(12)16(18)22/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTCUCJPCVMZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.